2-Chlorocyclohexanone

描述

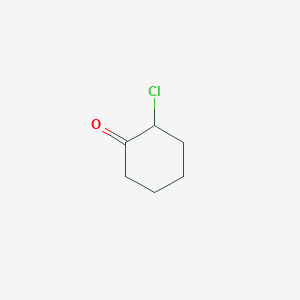

Structure

3D Structure

属性

IUPAC Name |

2-chlorocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHNWURRBFGQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021530 | |

| Record name | 2-Chlorocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-87-7 | |

| Record name | 2-Chlorocyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorocyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorocyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorocyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1134E5H2KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Chlorocyclohexanone

Direct Halogenation of Cyclohexanone (B45756)

Direct halogenation of cyclohexanone is a common strategy for the synthesis of 2-chlorocyclohexanone. ontosight.ai This process can be accomplished using a variety of chlorinating agents and reaction conditions. The reactivity of the alpha-carbon to the carbonyl group facilitates the substitution of a hydrogen atom with a chlorine atom.

One established method for the preparation of this compound involves the chlorination of cyclohexanone using glacial acetic acid as a solvent. orgsyn.orgorgsyn.org This solvent provides an acidic medium that can facilitate the reaction. The use of glacial acetic acid is a known technique in the halogenation of ketones. liu.edunih.gov

This compound can be synthesized by passing chlorine gas into a mixture of cyclohexanone and water in the presence of powdered calcium carbonate. orgsyn.orgorgsyn.org The calcium carbonate likely acts as a stabilizing agent for the product. thermofisher.comcymitquimica.com In some procedures, a slurry of calcium carbonate in water is used. chegg.com

An alternative synthetic route is the electrochemical chlorination of cyclohexanone in hydrochloric acid. orgsyn.orgorgsyn.org Electrochemical methods offer a different approach to halogenation, often utilizing in situ generation of the halogenating species. mdpi.com This technique can be applied to various organic substrates, including the chlorination of cyclohexane (B81311). google.com The electrochemical synthesis can be influenced by the catalyst and reaction conditions. chinesechemsoc.org

The use of monochlorourea in acetic acid is another documented method for the synthesis of this compound. orgsyn.orgorgsyn.org Monochlorourea serves as the chlorinating agent in this reaction. google.com

A direct and common method for producing this compound is the chlorination of cyclohexanone using chlorine gas. ontosight.ai This reaction is typically performed in an aqueous medium. A well-documented procedure involves bubbling chlorine gas into a mixture of cyclohexanone and water, which yields this compound with a reported yield of 61-66% after purification by distillation. lookchem.com

To manage the exothermic nature of the reaction and prevent side reactions like over-chlorination, the temperature is maintained at 0–5°C using an ice bath. The denser chlorinated product forms a separate layer from the aqueous phase.

| Parameter | Value |

| Reactants | Cyclohexanone, Chlorine Gas, Water |

| Temperature | 0–5°C |

| Yield | 61–66% |

| Purification | Distillation |

Interestingly, this compound has been identified as a by-product in the synthesis of gold nanoparticles. rsc.orgrsc.org This occurs when cyclohexanone is reacted with aqueous solutions of auric acid at room temperature. rsc.orgrsc.org In this process, cyclohexanone acts as a reducing agent, and its transformation leads to the formation of this compound. rsc.org The identification of this by-product was confirmed using various analytical techniques, including 1H & 13C NMR spectroscopy and gas chromatography. rsc.orgrsc.orgresearchgate.net This discovery also pointed towards a new method for converting cyclic ketones into α-chloro ketones. rsc.orgrsc.org

The reaction involves the reduction of Au(III) to Au(0), leading to the formation of gold nanoparticles of various shapes. rsc.org The formation of this compound is a key aspect of the proposed reaction mechanism. rsc.orgrsc.org

| Parameter | Finding |

| Reaction | Synthesis of gold nanoparticles |

| Reactants | Cyclohexanone, Auric Acid |

| By-product | This compound |

| Significance | Revealed a new transformation of cyclic ketones |

Chemical Reactivity and Mechanistic Investigations of 2 Chlorocyclohexanone

Nucleophilic Substitution Reactions

2-Chlorocyclohexanone, an α-halo ketone, is a versatile substrate for nucleophilic substitution reactions. The reactivity of the chlorine atom is significantly influenced by the adjacent carbonyl group. This group can activate the α-carbon towards nucleophilic attack and also allows for competing reaction pathways, such as the Favorskii rearrangement, which proceeds through an enolate intermediate. ddugu.ac.inmasterorganicchemistry.comlibretexts.org The stereochemistry of these reactions is also an area of interest, with substituents on the cyclohexanone (B45756) ring playing a role in directing the approach of the nucleophile. nih.gov

The displacement of the chlorine atom in this compound is a primary example of its reactivity. As a secondary alkyl halide, it can theoretically undergo substitution via both SN1 and SN2 mechanisms. libretexts.orgdoubtnut.com However, the presence of the carbonyl group and the specific reaction conditions, particularly the nature of the nucleophile and base, often lead to more complex mechanistic pathways. pearson.com A common reaction is the Favorskii rearrangement, a base-catalyzed process where deprotonation at the α'-carbon (C6) leads to an enolate. This enolate then undergoes intramolecular SN2 displacement of the chloride to form a bicyclo[4.1.0]heptan-2-one (a cyclopropanone) intermediate. ddugu.ac.instudy.comadichemistry.com Subsequent nucleophilic attack on this strained intermediate leads to ring-opening and the formation of a contracted ring product, typically a cyclopentanecarboxylic acid derivative. adichemistry.comaskfilo.comstudy.com

The reaction of this compound with ammonia (B1221849) and amines can yield different products depending on the conditions and the amine used. These nitrogen-based nucleophiles can participate in the Favorskii rearrangement to produce cyclopentanecarboxylic acid amides. adichemistry.com For instance, the reaction with a secondary amine like piperidine (B6355638) has been shown to effectively produce the corresponding Favorskii amide in high yield. In this process, the amine acts as the base to initiate the rearrangement and also as the nucleophile that opens the cyclopropanone (B1606653) intermediate. adichemistry.com

In some cases, direct nucleophilic substitution may occur, but the rearrangement pathway is often favored. The reaction of ketones with primary amines or ammonia can also lead to the formation of imines (Schiff bases) through nucleophilic addition to the carbonyl group followed by dehydration. askfilo.comresearchgate.netlibretexts.org

Table 1: Products from Reactions with Amines

| Amine | Base/Solvent | Major Product Type | Reference |

|---|---|---|---|

| Piperidine | Methanol | Favorskii Amide |

The reaction of α-halo ketones with nitrite (B80452) salts can be used to introduce a nitro group. With this compound, sodium nitrite (NaNO₂) in the presence of an acid like HCl can act as a source of the nitrosonium ion (NO⁺). stackexchange.com This electrophilic species can react with the enol form of the ketone to nitrosate the alpha position. The resulting α-nitroso ketone can then tautomerize to form an α-oxime. stackexchange.com

The use of silver nitrite (AgNO₃) can sometimes alter the course of the reaction compared to sodium nitrite. The silver ion can coordinate with the chlorine atom, facilitating its departure and promoting a substitution reaction. quora.com In general, reactions with alkyl halides and silver nitrite tend to favor the formation of nitroalkanes, whereas sodium nitrite may yield more of the isomeric alkyl nitrite ester, although this depends heavily on the reaction conditions and substrate.

Sodium azide (B81097) (NaN₃) is an effective nucleophile for displacing the chloride in this compound to form α-azido ketones. The reaction of this compound with sodium azide in a solvent like dimethyl sulfoxide (B87167) (DMSO) produces 2-azidocyclohexanone (B8612779) in good yield. nih.gov This product is an important synthetic intermediate. For example, α-azido ketones can be transformed into α-amino ketones or used in cycloaddition reactions. masterorganicchemistry.com The resulting 2-azidocyclohexanone has been reported as a yellow oil with a characteristic intense infrared absorption at 2110 cm⁻¹, corresponding to the azide functional group. nih.gov

Table 2: Synthesis of 2-Azidocyclohexanone

| Reactants | Solvent | Product | Yield | Reference |

|---|

Grignard reagents (RMgX) react with this compound primarily through nucleophilic addition to the carbonyl carbon. acs.orggoogle.commasterorganicchemistry.com This is a characteristic reaction of Grignard reagents with ketones, leading to the formation of a tertiary alcohol after acidic workup. organic-chemistry.orglibretexts.org In the case of this compound, the initial product of the Grignard addition is a magnesium alkoxide of a chlorohydrin (a molecule containing both a chlorine atom and a hydroxyl group). acs.org Upon workup, this intermediate is protonated to give the 1-alkyl-2-chlorocyclohexanol. These chlorohydrins can be unstable and may undergo subsequent rearrangement reactions. acs.orggoogle.com

Table 3: Grignard Reaction with this compound

| Grignard Reagent (RMgX) | Intermediate Product | Final Product (after workup) | Reference |

|---|

Carbanions, such as the enolates derived from acetylacetone (B45752) and ethyl malonate, are potent nucleophiles that react with α-halo ketones. uomustansiriyah.edu.iq The reaction of this compound with the sodium salt of diethyl malonate (sodiomalonate) can proceed via a Favorskii-type mechanism. Instead of yielding a simple substitution product, the reaction can lead to the formation of cyclopropanol (B106826) derivatives, which are considered intermediates in the Favorskii rearrangement. The malonate anion adds to the carbonyl group of the intermediate cyclopropanone, which is formed by intramolecular displacement of the chloride by the enolate of the starting ketone. ddugu.ac.in This pathway ultimately leads to ring-contracted products or other rearranged structures upon further reaction. Similarly, the enolate of acetylacetone can participate in related transformations, leading to complex adducts. ddugu.ac.in

Influence of Conformational Mobility on SN2 Reactions

The reactivity of this compound in SN2 (bimolecular nucleophilic substitution) reactions is significantly influenced by the conformational mobility of its cyclohexane (B81311) ring. The molecule exists as an equilibrium of chair conformers, with the chlorine atom occupying either an axial or an equatorial position. For an SN2 reaction to occur, the nucleophile must attack the carbon atom bearing the leaving group (chlorine) from the opposite side, a pathway known as "backside attack". libretexts.orglibretexts.orgmasterorganicchemistry.com

In cyclohexane systems, the optimal geometry for this backside attack—an anti-periplanar arrangement between the nucleophile, the electrophilic carbon, and the leaving group—is most effectively achieved when the leaving group is in an axial position. chemistrysteps.com An axial chlorine atom presents a clearer path for the incoming nucleophile, which approaches along the axis of the ring, 180° from the carbon-chlorine bond. chemistrysteps.com Conversely, a chlorine atom in the equatorial position is more sterically hindered by the framework of the cyclohexane ring, making the required backside approach by a nucleophile more difficult. pearson.com

NMR studies have shown that for this compound, the conformer with the chlorine atom in the axial position is energetically comparable to or favored over the equatorial conformer in various solvents. researchgate.netrsc.org This conformational preference ensures that a significant population of the molecules is in the reactive state for SN2 displacement at any given time. The reaction, therefore, proceeds with an inversion of configuration at the carbon center, a hallmark of the SN2 mechanism. libretexts.orglibretexts.org

Reduction Reactions

Formation of 2-Chlorocyclohexanol (B73132)

The reduction of the carbonyl group in this compound yields 2-chlorocyclohexanol. This transformation is commonly achieved using hydride-based reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a frequently used reagent. researchgate.netlibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.orgyoutube.com

The stereochemical outcome of the reduction is influenced by the direction of the hydride attack. The two primary products are cis-2-chlorocyclohexanol and trans-2-chlorocyclohexanol. The stereoselectivity can be affected by the solvent and reaction conditions. researchgate.net Studies combining experimental results with theoretical calculations have shown that the inclusion of an explicit solvent molecule in computational models is crucial for accurately predicting the preferential formation of the cis product. researchgate.net In a typical procedure, the reduction is performed in an alcohol solvent like ethanol (B145695), followed by a workup step to decompose the intermediate borate (B1201080) complexes and isolate the alcohol products. odinity.commnstate.edu

Enzymatic Reduction for Chiral 2-Chlorocyclohexanol Synthesis

The synthesis of specific enantiomers of 2-chlorocyclohexanol can be accomplished through enzymatic reduction. This biocatalytic approach utilizes enzymes, particularly alcohol dehydrogenases (ADHs), which exhibit high stereoselectivity. nih.govmdpi.comfrontiersin.org ADHs catalyze the reduction of prochiral ketones to chiral alcohols in a highly selective manner, making them valuable tools in asymmetric synthesis. nih.govmdpi.com

These enzymes operate by transferring a hydride from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) equivalent (NADPH), to the carbonyl carbon of the substrate. frontiersin.org The reaction's stereochemical outcome (producing either the (R) or (S) alcohol) is determined by the specific enzyme used. For instance, ADHs with anti-Prelog specificity are known to produce (R)-alcohols with high enantiomeric excess. nih.gov The process often involves a cofactor recycling system, where a sacrificial alcohol, such as 2-propanol, is used in excess to regenerate the required NADH or NADPH in situ. mdpi.com The use of whole-cell biocatalysts or isolated enzymes allows for the production of optically active halohydrins, which are valuable intermediates in organic synthesis. nih.govnih.gov

Polarographic Reduction and Carbon-Halogen Bond Fission

The electrochemical reduction of this compound involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-halogen bond. The nature of this C-Cl bond is inherently polar due to the higher electronegativity of chlorine compared to carbon, which creates a partial positive charge on the carbon atom. libretexts.orgkhanacademy.org

In polarographic studies of α-halo ketones, the reduction process typically involves a two-electron transfer. dtic.mil This process leads to the fission of the carbon-halogen bond and the formation of an enolate intermediate. wikipedia.org The precise mechanism can vary, but it is understood to proceed via the initial transfer of an electron to form a radical anion, which then rapidly loses a chloride ion to form a radical. This radical is then immediately reduced further to a carbanion (enolate). The reactivity in this process is governed more by the strength of the carbon-halogen bond than by its polarity; weaker bonds, like C-I, are cleaved more easily than stronger bonds like C-F. libretexts.org The generated enolate can then be protonated to form the parent ketone, cyclohexanone. wikipedia.org

Oxidation Reactions

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. A notable oxidation reaction for cyclic ketones is the Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone (a cyclic ester). wikipedia.orgsigmaaldrich.com This reaction is typically carried out using peroxy acids (like m-CPBA) or hydrogen peroxide. wikipedia.orgsigmaaldrich.com

The mechanism involves the initial attack of the peroxy acid on the carbonyl carbon, followed by the migration of one of the adjacent carbon atoms to an oxygen atom of the peroxide group. youtube.com In the case of this compound, this would lead to the formation of a chloro-substituted caprolactone. The regioselectivity of the Baeyer-Villiger reaction is predictable; the group that is more capable of stabilizing a positive charge migrates preferentially. organic-chemistry.orglibretexts.org For this compound, the more substituted carbon atom (the one bearing the chlorine) would be expected to migrate, leading to the insertion of an oxygen atom between the carbonyl carbon and the chlorine-bearing carbon.

Rearrangement Reactions

This compound readily undergoes the Favorskii rearrangement, a characteristic reaction of α-halo ketones in the presence of a base. ddugu.ac.inwikipedia.org This reaction typically results in a ring contraction, converting the six-membered cyclohexanone ring into a five-membered cyclopentane (B165970) derivative. wikipedia.orgadichemistry.com

The most widely accepted mechanism involves the following steps:

Enolate Formation : A base abstracts an acidic proton from the α'-carbon (the carbon on the side of the carbonyl opposite the halogen), forming an enolate. adichemistry.comstudy.com

Cyclopropanone Intermediate : The enolate then undergoes an intramolecular SN2 reaction, where the nucleophilic α'-carbon attacks the carbon bearing the chlorine, displacing the chloride ion and forming a bicyclic cyclopropanone intermediate. ddugu.ac.inwikipedia.orgadichemistry.com

Nucleophilic Attack : The nucleophile (e.g., hydroxide (B78521) or alkoxide from the base) attacks the carbonyl carbon of the strained cyclopropanone. adichemistry.comstudy.com

Ring Opening : The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropane (B1198618) ring to form the most stable carbanion intermediate. wikipedia.orgadichemistry.com

Protonation : The carbanion is subsequently protonated by the solvent (e.g., water or alcohol) to yield the final product. ddugu.ac.in

The nature of the final product depends on the nucleophile used. adichemistry.com When sodium hydroxide is used as the base in an aqueous medium, the product is cyclopentanecarboxylic acid. study.com If an alkoxide, such as sodium ethoxide in ethanol, is used, the reaction yields the corresponding ester, ethyl cyclopentanecarboxylate. adichemistry.comstudy.comchegg.comchegg.com

Table of Reaction Products in the Favorskii Rearrangement

| Base/Nucleophile | Solvent | Product |

|---|---|---|

| Sodium Hydroxide (NaOH) | Water (H₂O) | Cyclopentanecarboxylic acid |

| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | Ethyl cyclopentanecarboxylate |

| Amine (R₂NH) | N/A | Cyclopentanecarboxamide |

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones, especially cyclic ones like this compound, which results in a ring contraction. wikipedia.orgadichemistry.com This base-catalyzed process transforms the six-membered cyclohexanone ring into a five-membered cyclopentane derivative, typically a carboxylic acid or its ester or amide form. adichemistry.comslideshare.net The reaction proceeds through distinct mechanistic pathways depending on the substrate's structure and reaction conditions.

For α-halo ketones that possess an acidic proton on the α'-carbon (the carbon on the opposite side of the carbonyl from the halogen), the reaction is believed to proceed through a cyclopropanone intermediate. adichemistry.comddugu.ac.in The mechanism for this compound is initiated by a base abstracting an α'-proton to form a resonance-stabilized enolate ion. wikipedia.orgadichemistry.com This is followed by an internal nucleophilic attack where the enolate displaces the chloride ion, leading to the formation of a bicyclic cyclopropanone intermediate. scienceinfo.commychemblog.com This intermediate is then subjected to nucleophilic attack by the base at the carbonyl carbon. adichemistry.com The subsequent cleavage of the cyclopropanone ring occurs in a manner that generates the more stable carbanion, which is then protonated to yield the final ring-contracted product. wikipedia.orgadichemistry.com Experimental evidence supporting this pathway was notably provided by Loftfield using isotopically labeled this compound. ddugu.ac.in

Reaction Steps:

Enolate Formation: A base removes the acidic α'-hydrogen. study.com

Intramolecular Cyclization: The enolate attacks the carbon bearing the chlorine, displacing it to form a bicyclo[4.1.0]heptan-2-one intermediate. wikipedia.orgstudy.com

Nucleophilic Attack: A nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone. wikipedia.orgadichemistry.com

Ring Opening: The intermediate collapses, opening the three-membered ring to form a more stable carbanion. wikipedia.org

Protonation: The carbanion is protonated by the solvent to give the final cyclopentane derivative. study.com

In cases where an α'-hydrogen is absent or when structural constraints prevent the formation of an enolate, an alternative pathway known as the semibenzilic acid mechanism (or quasi-Favorskii rearrangement) occurs. wikipedia.orgddugu.ac.inmychemblog.com This mechanism does not involve a cyclopropanone intermediate. mychemblog.com Instead, it begins with the nucleophilic addition of the base directly to the carbonyl carbon, forming a tetrahedral intermediate. ddugu.ac.inmychemblog.com This is followed by a concerted step involving a 1,2-migration of an adjacent carbon, which displaces the halide ion and results in the rearranged product. ddugu.ac.inmychemblog.com While relevant for other α-halo ketones, this mechanism is less common for this compound, which readily forms an enolate.

The choice of base and solvent is critical as it dictates the nature of the final product in the Favorskii rearrangement of this compound. adichemistry.com The base not only initiates the reaction by forming the enolate but also acts as the nucleophile that attacks the cyclopropanone intermediate. adichemistry.com

When sodium ethoxide is used as the base in an ethanol solvent, the ethoxide ion acts as the nucleophile. study.com This leads to the formation of ethyl cyclopentanecarboxylate, an ester. adichemistry.comscienceinfo.com If sodium hydroxide is used in an aqueous solution, the hydroxide ion attacks the intermediate, yielding cyclopentanecarboxylic acid after an acidic workup. wikipedia.org Similarly, using amines as bases results in the formation of the corresponding cyclopentanecarboxamide. adichemistry.com This demonstrates the versatility of the Favorskii rearrangement in synthesizing various carboxylic acid derivatives.

| Base/Solvent System | Nucleophile | Final Product | Product Type |

| Sodium Ethoxide in Ethanol | Ethoxide (EtO⁻) | Ethyl cyclopentanecarboxylate | Ester |

| Sodium Hydroxide in Water | Hydroxide (OH⁻) | Cyclopentanecarboxylic acid | Carboxylic Acid |

| Amine (e.g., R₂NH) | Amine (R₂NH) | N,N-Dialkylcyclopentanecarboxamide | Amide |

Enolate Chemistry

The chemistry of this compound is fundamentally governed by the behavior of its enolate ion, which serves as a crucial nucleophilic intermediate in many of its reactions.

Enolate ions are formed by the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group). masterorganicchemistry.com In this compound, the hydrogens on the α'-carbon (C6) are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. utexas.edu Treatment with a base removes one of these protons to generate the enolate. libretexts.org The resulting enolate is stabilized by resonance, with the negative charge delocalized between the α'-carbon and the oxygen atom. masterorganicchemistry.comutexas.edu For efficient and complete conversion to the enolate, strong, non-nucleophilic, sterically hindered bases such as lithium diisopropylamide (LDA) are often employed in a non-hydroxylic solvent like tetrahydrofuran (B95107) (THF). libretexts.orgualberta.calibretexts.org This prevents the base from competing with the enolate as a nucleophile. libretexts.org

Role in α-Halogenation Kinetics

The presence of a chlorine atom at the α-position of the cyclohexanone ring significantly impacts the kinetics of further halogenation. The chlorination of cyclohexanone itself is an autocatalytic process, where the product hydrogen chloride acts as a catalyst. This leads to a complex kinetic profile where the initial product, this compound, is part of a system of consecutive and parallel reactions.

Even at low fractional conversions of cyclohexanone, the formation of various dichloro isomers is observed, indicating a rapid subsequent chlorination of the initially formed this compound. For instance, at just 5% conversion of cyclohexanone, the selectivity towards the monochloro product does not exceed 81%. This is attributed to a very rapid chlorination of the monochloro product.

Reaction Kinetics and Catalysis

The chlorination of this compound is effectively catalyzed by hydrogen chloride. The reaction products include all possible dichloro compounds: 2,2-dichlorocyclohexanone, 2,6-dichlorocyclohexanone, and to a lesser extent, isomers formed from chlorination at other positions. The ratio of these products is dependent on the concentrations of both the this compound and the hydrogen chloride catalyst.

A key finding in the kinetic analysis of the direct chlorination of this compound is that the reaction is zero-order with respect to chlorine. This indicates that the reaction of the intermediate with chlorine is not the rate-determining step. The rate-limiting step is believed to be the formation of the enol from the protonated ketone.

The reaction, however, shows a positive and non-integer order with respect to the hydrogen chloride catalyst. The kinetic order in hydrogen chloride is approximately one. This signifies the crucial role of HCl in protonating the carbonyl oxygen, which is a prerequisite for enolization.

| Reactant/Catalyst | Reaction Order |

|---|---|

| Chlorine (Cl₂) | 0 |

| Hydrogen Chloride (HCl) | ~1 |

The kinetic order with respect to this compound is not constant and varies with its concentration. The order in the monochlorinated ketone changes from nearly 2 at low concentrations to 1 at higher concentrations. This variation is attributed to the phenomenon of self-association of the polar ketone molecules in the apolar solvent, carbon tetrachloride.

At lower concentrations, the ketone molecules exist predominantly as monomers. As the concentration increases, they tend to form dimers and other aggregates. This self-association affects the availability of the ketone to act as both a substrate and a base catalyst in the enolization step. A kinetic model that accounts for this self-association has been developed and successfully describes the observed rate changes over a wide range of ketone concentrations.

| Ketone Concentration | Approximate Reaction Order in Ketone | Predominant Species |

|---|---|---|

| Low | ~2 | Monomers |

| High | ~1 | Aggregates (Dimers, etc.) |

The chlorination of this compound exhibits general base catalysis. In this mechanism, the ketone itself, in its unprotonated form, can act as a base to assist in the removal of an α-proton from a protonated ketone molecule in the rate-determining step of enolization. This dual role of the ketone as both a substrate and a base catalyst contributes to the observed second-order dependence on the ketone concentration at low concentrations.

The general reaction mechanism can be summarized as follows:

Protonation of the carbonyl oxygen by the acid catalyst (HCl).

Deprotonation at the α-carbon of the protonated ketone by a general base (another ketone molecule) to form an enol intermediate. This is the rate-determining step.

Rapid reaction of the enol with chlorine to form the dichlorinated product and regenerate the acid catalyst.

This mechanism of general base catalysis, where the ketone plays a dual role, is a key feature in understanding the complex kinetics of the chlorination of this compound.

Stereochemical and Conformational Analysis of 2 Chlorocyclohexanone

Conformational Equilibria in Solution and Vapour Phase

The conformational equilibrium of 2-chlorocyclohexanone has been extensively investigated in both the solution and vapor phases, revealing a delicate balance of forces that dictates the preferred spatial arrangement of the chlorine atom relative to the carbonyl group.

In the vapor phase, the axial conformer of this compound is more stable than the equatorial conformer. The energy difference (Eeq − Eax) has been determined to be approximately 1.05 kcal mol−1. researchgate.netrsc.orgresearchgate.net This preference for the axial orientation is in contrast to what is typically observed for monosubstituted cyclohexanes, where the equatorial position is generally favored to minimize steric interactions. The stability of the axial conformer in 2-halocyclohexanones is attributed to a combination of steric and electronic factors, including the interaction between the C-X bond and the carbonyl group. researchgate.net For this compound, the interaction between the C2 halogen and the carbonyl oxygen in the equatorial conformer is significantly less attractive compared to that in 2-fluorocyclohexanone. researchgate.netrsc.org

The conformational equilibrium of this compound is markedly influenced by the polarity of the solvent. While the axial conformer is favored in the gas phase and in nonpolar solvents like carbon tetrachloride (CCl4), the equatorial conformer becomes progressively more stable as the solvent polarity increases. researchgate.netresearchgate.net For instance, in CCl4 solution, the axial conformer is still the predominant form. researchgate.net However, in more polar solvents, the population of the equatorial conformer increases. This shift is attributed to the better solvation of the more polar equatorial conformer, which has a larger dipole moment than the axial conformer. The stabilization of the equatorial form in polar media overcomes the intrinsic preference for the axial conformation observed in the vapor phase.

The populations of the axial and equatorial conformers of this compound are also dependent on temperature. As with any system in equilibrium, an increase in temperature will favor the higher-energy conformer. Given that the energy difference between the conformers is relatively small, changes in temperature can lead to noticeable shifts in the equilibrium position. Detailed studies on similar systems, like poly(ethylene oxide) melts, have shown that the relaxation times of different conformational modes are temperature-dependent, and this principle applies to the conformational equilibrium of this compound as well. mdpi.com

Spectroscopic Probes for Conformational Analysis (e.g., NMR, IR)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, have been instrumental in elucidating the conformational preferences of this compound.

In ¹H NMR spectroscopy, the coupling constants between adjacent protons, specifically the J2–3 couplings, are sensitive to the dihedral angle between them and can be used to determine the relative populations of the axial and equatorial conformers. researchgate.netrsc.org By measuring these coupling constants in various solvents, researchers can quantify the shift in the conformational equilibrium. researchgate.net

IR spectroscopy, specifically the analysis of the carbonyl (C=O) stretching frequency, also provides valuable insights. The position of the C=O stretching band can differ for the axial and equatorial conformers due to changes in the electronic environment of the carbonyl group. By analyzing the shape and position of this band, the relative abundance of each conformer can be estimated. nih.govresearchgate.net

Theoretical and Computational Studies of Conformation

Theoretical and computational methods have played a crucial role in complementing experimental findings and providing a deeper understanding of the factors governing the conformational equilibrium of this compound.

Interactive Data Table: Conformational Energy of 2-Halocyclohexanones in the Vapor Phase

| Compound | Energy Difference (Eeq − Eax) in kcal mol⁻¹ |

| 2-Fluorocyclohexanone | 0.45 researchgate.netresearchgate.net |

| This compound | 1.05 researchgate.netrsc.orgresearchgate.net |

| 2-Bromocyclohexanone | 1.50 researchgate.netresearchgate.net |

| 2-Iodocyclohexanone | 1.90 researchgate.netrsc.org |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricacies of molecular structures and energies. In the context of this compound, DFT calculations are instrumental in determining the relative stabilities of its various conformers and in analyzing the electronic interactions that govern its behavior. These theoretical studies complement experimental findings, providing a deeper understanding at the molecular level.

DFT methods allow for the optimization of molecular geometries to find the lowest energy conformations. For this compound, this involves calculating the energies of the chair conformations with the chlorine atom in either an axial or equatorial position. These calculations consistently show that the equatorial conformer is more stable than the axial conformer. The energy difference between these conformers can be quantified, providing insight into the equilibrium distribution of the two forms. Furthermore, DFT can be employed to study the transition states between these conformers, elucidating the energy barriers to ring inversion.

The application of DFT extends to the analysis of reaction mechanisms involving this compound. For instance, in studying cycloisomerization reactions, DFT can map out the potential energy surface, identifying intermediates and transition states, and thereby predicting the stereochemical outcome of the reaction. The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results that correlate well with experimental data.

Analysis of Stereoelectronic Effects and Hyperconjugation

Stereoelectronic effects, which involve the influence of the spatial arrangement of orbitals on molecular properties, are critical in understanding the conformational preferences of this compound. wikipedia.orgbeilstein-journals.org Hyperconjugation, a type of stereoelectronic interaction involving the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital, plays a significant role. beilstein-journals.orgrsc.orgnih.gov

In this compound, a key hyperconjugative interaction occurs between the lone pair electrons of the carbonyl oxygen and the anti-bonding orbital of the carbon-chlorine bond (n → σC-Cl). This interaction is stabilizing and its strength is dependent on the dihedral angle between the interacting orbitals. In the equatorial conformer, one of the oxygen's lone pairs is better aligned for overlap with the σC-Cl orbital, contributing to its greater stability.

Conversely, in the axial conformer, a destabilizing electrostatic repulsion exists between the negatively polarized carbonyl oxygen and the chlorine atom. This repulsion, coupled with less favorable hyperconjugative stabilization, contributes to the higher energy of the axial conformer. The interplay of these stabilizing and destabilizing stereoelectronic effects is a primary determinant of the conformational equilibrium of this compound.

Dipole Moment Analysis in Relation to Conformation

The equatorial and axial conformers of this compound have distinct theoretical dipole moments due to the different orientations of the polar C=O and C-Cl bonds. Theoretical calculations predict a larger dipole moment for the equatorial conformer compared to the axial conformer. aip.org Experimental measurements of the dipole moment of this compound in solution have been conducted at various temperatures. aip.org These studies show that the measured dipole moment is consistent with a mixture of conformers, with the equatorial conformer being the major component. aip.org

| Conformer | Theoretical Dipole Moment (D) |

| Equatorial | 4.49 aip.org |

| Axial | 2.91 aip.org |

Diastereoselective Reactions Involving this compound

The presence of a stereocenter at the C2 position of the cyclohexanone (B45756) ring imparts chirality to the molecule and influences the stereochemical outcome of its reactions. Diastereoselective reactions are those in which one diastereomer of a product is preferentially formed over another. In the case of this compound, the chlorine atom and the carbonyl group create a chiral environment that directs the approach of incoming reagents.

Additions of Organometallic Nucleophiles

The addition of organometallic nucleophiles, such as Grignard reagents or organolithium compounds, to the carbonyl group of this compound is a classic example of a diastereoselective reaction. The nucleophile can attack the carbonyl carbon from either the axial or equatorial face of the ring, leading to the formation of two diastereomeric tertiary alcohols.

The stereochemical outcome of these additions is governed by a combination of steric and electronic factors. The bulky organometallic reagent will preferentially approach from the less sterically hindered face of the carbonyl group. The chlorine atom at the adjacent C2 position exerts a significant influence on the steric environment around the carbonyl.

Application of Stereochemical Models (e.g., Felkin-Anh Model)

The Felkin-Anh model is a widely used predictive tool for the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. youtube.comic.ac.ukuwindsor.ca This model considers the steric interactions between the incoming nucleophile and the substituents on the adjacent chiral center. According to the Felkin-Anh model, the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory. youtube.com

In the case of this compound, the substituents on the α-carbon (C2) are the chlorine atom, a hydrogen atom, and the rest of the cyclohexane (B81311) ring. The relative sizes of these groups will determine the preferred conformation for nucleophilic attack. The polar Felkin-Anh model also considers the influence of electronegative substituents. wikipedia.org The electronegative chlorine atom can influence the energy of the transition state through electronic effects, potentially altering the predicted stereoselectivity. wikipedia.org

Diastereoselectivity in Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, can also exhibit diastereoselectivity when one of the reactants is chiral. While this compound itself is not a typical diene or dienophile, its derivatives can participate in such reactions. The existing stereocenter at C2 can direct the approach of the other reactant, leading to the preferential formation of one diastereomeric product.

Chirality and Racemization in Halogenation

The introduction of a halogen atom at the α-carbon of cyclohexanone creates a chiral center, rendering the molecule optically active. The resulting this compound can exist as a pair of enantiomers: (R)-2-chlorocyclohexanone and (S)-2-chlorocyclohexanone. However, the process of direct halogenation of cyclohexanone typically results in a racemic mixture, meaning equal amounts of both enantiomers are produced, leading to no net optical activity. chemicalforums.combyjus.com

The loss of stereochemical control is a direct consequence of the reaction mechanism. Whether the halogenation is catalyzed by acid or base, it proceeds through a planar intermediate that eliminates the chirality at the α-carbon. libretexts.orgyoutube.com

In an acid-catalyzed reaction, the carbonyl oxygen is first protonated, followed by the removal of an α-hydrogen to form a planar enol intermediate. youtube.com This enol form is achiral at the C1-C2 position because the α-carbon is sp² hybridized and planar. The subsequent attack by the halogen (e.g., Cl₂) can occur from either the top (Re face) or bottom (Si face) of this planar double bond with equal probability. chemicalforums.com This non-selective attack leads to the formation of a 50:50 mixture of the (R) and (S) enantiomers. youtube.com

Similarly, in a base-catalyzed reaction, an α-hydrogen is removed to form a planar enolate anion. This intermediate is also achiral at the α-carbon, and the subsequent reaction with the halogen yields a racemic product. libretexts.org

Therefore, even if one were to start with an optically active ketone where the α-carbon is a chiral center, the process of enolization or enolate formation would destroy that stereocenter, leading to racemization. chemicalforums.comlibretexts.org The planarity of the intermediate is the key factor that dictates the stereochemical outcome of the halogenation reaction.

The following table summarizes the stereochemical pathway for the acid-catalyzed chlorination of cyclohexanone.

| Step | Structure | Chirality | Description |

| 1. Starting Material | Cyclohexanone | Achiral | The starting ketone is symmetrical and does not have a chiral center. |

| 2. Intermediate | Cyclohexenol (Enol form) | Achiral (Planar) | Acid catalysis leads to the formation of a planar enol intermediate, losing any potential for chirality at the α-carbon. |

| 3. Product | (R,S)-2-Chlorocyclohexanone | Racemic Mixture | Attack by chlorine on the planar enol occurs from either face with equal likelihood, producing a 50:50 mixture of the R and S enantiomers. |

Derivatives and Advanced Synthetic Applications of 2 Chlorocyclohexanone

Synthesis of Substituted Cyclohexanone (B45756) Derivatives

The chlorine atom in 2-chlorocyclohexanone is susceptible to nucleophilic substitution, providing a direct route to introduce a variety of functional groups at the α-position of the cyclohexanone ring.

α-Alkylamino Derivatives: The reaction of this compound with primary or secondary amines yields α-aminoketones. For instance, reacting this compound with N-ethyl aniline (B41778) produces 2-(N-ethyl anilino) cyclohexanone, a key intermediate in the synthesis of N-alkyl carbazoles google.com. Similarly, 2-(methylamino)-2-phenylcyclohexanone, a derivative related to ketamine, highlights the utility of this synthetic pathway for producing pharmacologically relevant scaffolds iau.ir.

α-Nitro Derivatives: While the direct conversion of this compound to 2-nitrocyclohexanone (B1217707) via nucleophilic substitution with a nitrite (B80452) salt is a plausible route, a more common and well-documented method for synthesizing α-nitro ketones involves the C-acylation of primary nitroalkanes using acylating agents like N-acylbenzotriazoles organic-chemistry.org. This general strategy is a key approach for creating α-nitro ketones, which are valuable intermediates in the synthesis of various compounds, including isoxazoles and pyrroles organic-chemistry.org.

α-Azido Derivatives: 2-Azidocyclohexanone (B8612779) can be prepared in good yield through the reaction of this compound with sodium azide (B81097) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) nih.gov. The resulting α-azido ketone is a high-energy compound that can undergo further transformations, such as photochemical decomposition with the liberation of nitrogen gas, making it a useful synthetic intermediate nih.gov.

α-Alkyloximes: The synthesis of α-alkyloximes can be approached by first converting this compound into its oxime, this compound oxime. This intermediate, though noted to be unstable, can then undergo displacement reactions with nucleophiles, as detailed in the following section oup.com.

This compound oxime serves as a starting material for the synthesis of various substituted cyclohexanone oximes through nucleophilic displacement of the chlorine atom. This transformation has been successfully achieved using reagents such as sodium alkoxides and sodium salts of carboxylic acids to yield 2-alkoxy- and 2-acyloxy-cycloalkanone oximes, respectively oup.com.

The preparation of the precursor, this compound oxime, can be accomplished by the addition of nitrosyl chloride to cyclohexene (B86901) in the presence of hydrochloric acid oup.com. Although the free oxime is known for its instability to air and heat, its hydrochloride salt provides a more stable form for subsequent reactions oup.com. Displacement reactions are then carried out with various nucleophiles.

The table below summarizes the synthesis of various 2-substituted cyclohexanone oximes from this compound oxime.

| Nucleophilic Reagent | Resulting Product | Reference |

|---|---|---|

| Sodium Alkoxides (e.g., Sodium Methoxide) | 2-Alkoxy-cyclohexanone Oximes | oup.com |

| Sodium Ethanethiolate | 2-Ethylthio-cyclohexanone Oxime | oup.com |

| Sodium Salts of Carboxylic Acids (e.g., Sodium Acetate) | 2-Acyloxy-cyclohexanone Oximes | oup.com |

Formation of Heterocyclic Compounds

The reactivity of this compound makes it a valuable building block for constructing more complex heterocyclic structures, including those with therapeutic and industrial importance.

This compound is employed as an α-halogenoketone in the Hantzsch thiazole (B1198619) synthesis to create chiral polyaminothiazoles nih.govnih.gov. In a solid-phase synthesis approach, resin-bound diamines are first reacted with an isothiocyanate to form thioureas. These resin-bound thioureas are subsequently treated with an α-halogenoketone, such as this compound. This reaction leads to the cyclization and formation of the thiazole ring. Cleavage from the solid support then yields the desired polyaminothiazole products in good yield and purity nih.govnih.gov. Some incomplete reaction was noted specifically with this compound in this solid-phase approach nih.gov.

A significant application of this compound is in the synthesis of tetrahydrocarbazoles and their N-alkylated derivatives. The reaction of this compound with anilines or N-alkylanilines is a key step in this process, often referred to as the Mohlau-Bischler synthesis orgsyn.orggoogle.com.

The general route involves the initial formation of a 2-anilinocyclohexanone (B1334754) intermediate, which then undergoes acid-catalyzed cyclization to form the 1,2,3,4-tetrahydrocarbazole (B147488) skeleton orgsyn.orgrsc.org. A specific patented process for preparing N-alkyl carbazoles outlines the following steps google.com:

Chlorination of cyclohexanone to produce this compound.

Reaction of this compound with an N-alkylaniline (e.g., N-ethyl aniline) to form the corresponding 2-(N-alkyl anilino) cyclohexanone.

Cyclization of this intermediate by refluxing, with simultaneous water removal, to yield the N-alkyl-tetrahydrocarbazole.

Dehydrogenation of the N-alkyl-tetrahydrocarbazole in the presence of a catalyst to afford the final N-alkyl carbazole (B46965) product.

The table below illustrates the synthesis of carbazole derivatives starting from this compound.

| Reactant with this compound | Key Intermediate | Final Product Class | Reference |

|---|---|---|---|

| Aniline | 2-Anilinocyclohexanone | 1,2,3,4-Tetrahydrocarbazole | orgsyn.orgrsc.org |

| N-Ethyl Aniline | 2-(N-ethyl anilino) cyclohexanone | N-Ethyl Tetrahydrocarbazole / N-Ethyl Carbazole | google.com |

The construction of seven-membered rings is a significant challenge in organic synthesis, and [4+3] cycloaddition reactions offer a powerful method to achieve this illinois.eduresearchgate.net. This reaction typically involves the combination of a 4-π electron component (a 1,3-diene) with a 3-atom, 2-π electron component, often an allyl cation or a related species illinois.edu.

α-Haloketones, such as this compound, are effective precursors for generating oxyallyl cation intermediates required for these cycloadditions. The oxyallyl cation can be generated from the α-haloketone through dehalogenation, for example, by using a Lewis acid or a reducing metal illinois.edu. Once formed, this reactive intermediate can be trapped by a diene like furan (B31954) or cyclopentadiene (B3395910) to construct a seven-membered carbocyclic ring system in a direct manner illinois.edu. This strategy represents one of the most straightforward and powerful approaches for building these complex ring systems illinois.edu.

Role in Nanomaterial Synthesis

This compound has been identified as a key by-product in a novel, room-temperature synthesis of gold nanoparticles. rsc.orgrsc.org This discovery has provided significant insights into the reaction mechanism and has also revealed a new method for the chemical transformation of cyclic ketones. rsc.org

A direct and straightforward method for synthesizing gold nanoparticles involves the addition of cyclohexanone to an aqueous solution of auric acid at room temperature. rsc.org Unlike many conventional nanoparticle syntheses, this reaction "self-initiates" without the need for thermal activation, sonication, or photo-activation. rsc.org The process begins with the formation of large, dendritic gold structures approximately 5 minutes into the reaction. rsc.org These initial structures, with a diameter of about 63 ± 21 nm, are composed of smaller clustered particles (6 ± 1 nm). rsc.org Over the course of about 60 minutes, these dendritic particles compact into an array of denser, more stable shapes. rsc.orgrsc.org

The resulting colloidal gold solution is stable against precipitation for more than three months. rsc.orgrsc.org During this period, certain nanoplate structures show significant growth. rsc.org The final nanoparticle solution contains a variety of shapes, which are stabilized by the cyclohexanone that also acts as a surfactant. rsc.org

Table 1: Morphologies of Gold Nanoparticles Formed

| Shape | Initial Size | Notes |

|---|---|---|

| Spheres | 43 ± 7 nm | The most prominent shape observed. rsc.org |

| Dodecahedra | 39 ± 10 nm | One of several denser shapes formed after compaction. rsc.org |

| Triangular Nanoplates | ≈50 nm (height) | Grew substantially in size (to ≈250 nm) over 3 months. rsc.org |

The formation of this compound is a crucial aspect of the nanoparticle synthesis mechanism, providing a pathway for the reduction of gold from Au³⁺ to Au⁰. rsc.org The identification of this compound as a by-product was confirmed through solution-phase ¹H & ¹³C NMR, gas-phase chromatography, and IR spectroscopy. rsc.orgrsc.org

The proposed mechanism suggests that a cyclic nucleophilic attack, initiated from the alkene bond of cyclohexanone's enol form, is induced by the proximity of a Cl–Au–O bond. rsc.org This attack leads to the reduction of Au³⁺ (from AuCl₃) to Au¹⁺ (as AuCl₂⁻) and the simultaneous formation of this compound. rsc.org This discovery not only explains the reduction of auric acid to gold but also represents a new organic chemistry transformation for converting cyclic ketones into α-chloro ketones. rsc.orgrsc.org

Application as a Precursor in Pharmaceutical Synthesis

In the field of pharmaceutical synthesis, this compound serves as a valuable precursor and building block for more complex molecules. wikipedia.orgravimiamet.ee Precursor chemicals are substances that are used in the manufacturing of other products, including medicines, and often have a range of legitimate industrial applications. wikipedia.orgravimiamet.ee As a halogenated organic compound, this compound is part of a class of chemicals often used as intermediates in chemical synthesis. mdpi.com The reactivity of the α-chloro ketone functional group makes it a versatile intermediate for creating various organic structures, which is a fundamental step in the discovery and synthesis of new pharmaceutical agents.

Application in Agrochemical Synthesis (Herbicides, Pesticides)

Similar to its role in pharmaceuticals, this compound has applications as an intermediate in the synthesis of agrochemicals. mdpi.com The development of new herbicides and pesticides often relies on the synthesis of novel organic molecules. nih.govnih.gov Halogenated organic compounds are a significant class of chemicals utilized in these synthetic pathways. mdpi.com The chemical structure of this compound, featuring both a reactive chlorine atom and a ketone group, allows for a variety of chemical modifications. This makes it a useful starting material for constructing the complex molecular architectures required for potential herbicidal or pesticidal activity.

Material Science Applications (e.g., Polymer Chemistry)

In material science, particularly in polymer chemistry, the utility of a compound is often determined by its functional groups, which can act as sites for polymerization. youtube.comyoutube.com this compound possesses two reactive sites: the carbonyl group of the ketone and the carbon-chlorine bond. This bifunctionality makes it a potential candidate for use as a monomer or a modifying agent in the synthesis of new polymers. It could be incorporated into polymer chains through reactions such as addition or condensation polymerization to create materials with tailored properties. youtube.com

Use in Analytical Chemistry (as Standard or Reagent)

This compound is available commercially in high purity (e.g., 98%), making it suitable for use in analytical chemistry. sigmaaldrich.comsigmaaldrich.com It can serve as a reference standard in various analytical techniques, such as chromatography and spectroscopy. The National Institute of Standards and Technology (NIST) provides reference spectral data for this compound, including its mass spectrum and IR spectrum, which is essential for its use as a standard for identification and quantification purposes. nist.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| This compound | C₆H₉ClO | Main subject; by-product, precursor, reagent |

| Gold | Au | Nanoparticle material |

| Auric acid (Tetrachloroauric acid) | HAuCl₄ | Gold precursor in nanoparticle synthesis libretexts.org |

| Cyclohexanone | C₆H₁₀O | Reducing agent in nanoparticle synthesis rsc.org |

| Water | H₂O | Solvent |

| Chlorine | Cl₂ | Reagent for synthesis of this compound lookchem.com |

| Ether | (C₂H₅)₂O | Extraction solvent orgsyn.org |

| Sodium Chloride | NaCl | Used in washing during purification lookchem.com |

Advanced Research Topics and Future Directions

Development of Novel Stereoselective Synthetic Pathways

The synthesis of specific stereoisomers of 2-chlorocyclohexanone derivatives is a significant goal in modern organic chemistry, as the three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity and material properties. A stereoselective reaction is one that preferentially produces one stereoisomer over another. lookchem.com Future research is focused on creating new synthetic routes that offer high levels of control over the stereochemistry of this compound and its products.

Current research often draws parallels from stereoselective methods developed for similar cyclic ketones. The aim is to adapt these strategies to introduce the chlorine atom and other functional groups onto the cyclohexanone (B45756) ring with precise spatial orientation. This involves the use of chiral catalysts, auxiliaries, or reagents that can influence the direction of attack on the prochiral ketone.

Key Research Thrusts:

Organocatalysis: The use of small organic molecules as catalysts to induce enantioselectivity in the chlorination of cyclohexanone derivatives.

Transition-Metal Catalysis: Employing chiral transition-metal complexes to direct the stereoselective formation of C-Cl bonds or subsequent modifications of the this compound scaffold.

Substrate Control: Designing cyclohexanone precursors with existing stereocenters that can direct the stereochemical outcome of the chlorination reaction, a process known as diastereoselective synthesis.

These advanced synthetic methods are crucial for accessing enantiomerically pure building blocks for the pharmaceutical and agrochemical industries, where the chirality of a molecule is often directly linked to its efficacy and safety.

Deeper Exploration of Reaction Mechanisms in Complex Systems

Understanding the precise step-by-step pathway of a chemical reaction is fundamental to controlling its outcome. For this compound, significant research has focused on elucidating the mechanisms of its characteristic reactions, particularly the Favorskii rearrangement.

The Favorskii rearrangement of this compound, when treated with a base like sodium ethoxide in ethanol (B145695), leads to a ring-contracted product, ethyl cyclopentanecarboxylate. study.com The generally accepted mechanism involves several key steps:

Enolate Formation: The base abstracts an acidic proton from the carbon atom on the opposite side of the carbonyl group from the chlorine atom.

Intramolecular Cyclization: The resulting enolate attacks the carbon atom bearing the chlorine, displacing the chloride ion to form a bicyclic intermediate known as a cyclopropanone (B1606653).

Nucleophilic Attack: The alkoxide (e.g., ethoxide) attacks the carbonyl carbon of the cyclopropanone.

Ring Opening: The strained three-membered ring opens to form a more stable carbanion.

Protonation: The carbanion is protonated by the solvent (e.g., ethanol) to yield the final ester product. study.comchegg.com

Another important reaction is the interaction of this compound with secondary amines, which can lead to an intramolecular enamine alkylation. Furthermore, its reaction with β-naphthol provides a novel pathway for the synthesis of γ-brazan. acs.org Future research in this area aims to map out the intricate details of these and other transformations, especially in complex environments where multiple reaction pathways may compete. Advanced spectroscopic techniques and kinetic studies are being employed to detect transient intermediates and transition states, providing a more complete picture of the reaction landscape.

Computational Design of New Reactions and Derivatives

Computational chemistry has become an indispensable tool for predicting and understanding chemical reactivity. Theoretical studies, using high-level ab initio calculations and density functional theory (DFT), have provided profound insights into the reaction mechanisms of this compound. nih.govacs.org

A significant focus of computational work has been on the stereochemistry of the Favorskii rearrangement. nih.govacs.org These studies have investigated the transition states for the cyclopropanone formation step, identifying distinct pathways that lead to either inversion or retention of stereochemistry at the carbon bearing the chlorine atom. nih.govacs.org

| Computational Method | System Studied | Key Findings |

| High-level ab initio | α-chloroenolate systems | Found both "inversion" (SN2-like) and "retention" (concerted, SN1-like) transition states. nih.govacs.org |

| Solvation simulation | Chloroenolate ground and transition states | Suggests the retention mechanism is more favored in polar solvents. nih.gov |

| QM/MM calculations | α-chlorocyclohexanone in water | The cyclopropanone mechanism is energetically preferred over the semibenzilic acid pathway. researchgate.net |

Future directions in this field involve the use of molecular modeling and machine learning algorithms to:

Predict Reactivity: Forecast the outcome of unknown reactions involving this compound with various reagents.

Design Novel Derivatives: In silico design of new this compound derivatives with desired electronic and steric properties for specific applications.

Optimize Reaction Conditions: Computationally screen for optimal catalysts, solvents, and temperatures to improve the yield and selectivity of known transformations.

These computational approaches accelerate the discovery process, reducing the need for extensive trial-and-error experimentation and providing a rational basis for the design of new chemical entities and processes.

Green Chemistry Approaches to Synthesis and Transformation

Green chemistry, or environmentally benign chemistry, focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. researchgate.net The principles of green chemistry are increasingly being applied to the synthesis and reactions of this compound.

Traditional synthesis methods for this compound often involve chlorinating cyclohexanone in solvents like glacial acetic acid or using reagents such as sulfuryl chloride. guidechem.comorgsyn.org Green chemistry seeks to replace these hazardous materials with more environmentally friendly alternatives. For example, using water as a solvent and chlorine gas as the reagent, despite the hazards of chlorine, can be considered a greener alternative to using chlorinated solvents. orgsyn.org

Future research in this area is focused on several key goals:

Alternative Chlorinating Agents: Developing solid, non-volatile chlorinating agents that are safer to handle and produce less toxic byproducts.

Catalytic Processes: Designing catalytic systems that can achieve high efficiency and selectivity, reducing waste and energy consumption.

Biodegradation: Investigating the potential for microorganisms to degrade this compound and other halogenated organic compounds, which could lead to novel bioremediation strategies. mdpi.com Microorganisms are known to play a key role in the biogeochemical cycling of halogenated organic compounds, possessing both halogenation and dehalogenation capabilities. mdpi.com

By embracing green chemistry principles, researchers aim to make the entire lifecycle of this compound—from its synthesis to its ultimate fate in the environment—more sustainable.

Emerging Applications in Nanoscience and Catalysis

While this compound is primarily known as a synthetic intermediate, its unique reactivity opens up potential applications in more advanced fields like nanoscience and catalysis. The presence of both a reactive chlorine atom and a versatile ketone group allows it to serve as a precursor for more complex molecules with specialized functions.

Potential Future Applications:

Ligand Synthesis for Catalysis: this compound can be used as a starting material to synthesize chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that produce specific enantiomers of a desired product, a critical need in the pharmaceutical industry.

Functionalization of Nanomaterials: The reactivity of the ketone and chloro- groups can be exploited to covalently attach derivatives of this compound to the surface of nanomaterials, such as nanoparticles or carbon nanotubes. This surface modification can be used to tune the material's properties (e.g., solubility, electronic properties) or to introduce specific recognition sites.

Development of Molecular Switches: The conformational flexibility of the cyclohexanone ring and the potential for controlled reactions at its functional groups could be harnessed to design molecular switches, where the molecule's properties can be changed in response to an external stimulus like light or a chemical agent.

Although these applications are still largely in the exploratory phase, they represent exciting future directions where the fundamental chemistry of this compound could contribute to the development of new technologies and advanced materials.

常见问题

Q. What strategies resolve discrepancies in reported reaction yields involving this compound?

- Answer :

- Reproducibility checks : Validate protocols using standardized characterization (e.g., NMR, GC).

- By-product analysis : Identify unaccounted intermediates (e.g., cyclohexanol derivatives) via LC-MS .

- Kinetic modeling : Compare experimental data with theoretical hydrolysis rates to pinpoint deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。